molecular formula C17H23N3O2S B2887841 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane CAS No. 2034264-29-2

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane

Cat. No.: B2887841
CAS No.: 2034264-29-2
M. Wt: 333.45
InChI Key: GHCFQGFLUCKPNJ-UHFFFAOYSA-N
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Description

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane is a complex organic compound that features both an imidazole ring and an azepane ring The imidazole ring is known for its presence in many biologically active molecules, while the azepane ring is a seven-membered nitrogen-containing ring

Scientific Research Applications

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential drug candidate.

    Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving imidazole-sensitive pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, the imidazole ring might interact with biological targets, as imidazole rings are present in many biologically active compounds .

Safety and Hazards

Without specific information on this compound, it’s hard to say what the safety and hazards associated with it might be. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research into this compound could be vast, depending on its properties and potential applications. It could be explored for use in pharmaceuticals, given the presence of the biologically-relevant imidazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the imidazole ring followed by the introduction of the sulfonyl group and the azepane ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The imidazole and azepane rings can undergo substitution reactions where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane: Similar structure but with a different ring system.

    (1,2-Dimethyl-1H-imidazol-4-yl)methylamine: Contains the imidazole ring but lacks the azepane ring.

Uniqueness

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane is unique due to the combination of the imidazole and azepane rings, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonyl-3-phenylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-14-18-17(13-19(14)2)23(21,22)20-11-7-6-10-16(12-20)15-8-4-3-5-9-15/h3-5,8-9,13,16H,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCFQGFLUCKPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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